molecular formula C16H17NO B5003198 N-(1-methyl-2-phenylethyl)benzamide CAS No. 1795-95-5

N-(1-methyl-2-phenylethyl)benzamide

Cat. No. B5003198
CAS RN: 1795-95-5
M. Wt: 239.31 g/mol
InChI Key: JHFZSLHBOLBFEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06410749B1

Procedure details

Benzoyl chloride in an amount of 349 mg (2.48 mmol) and triethylamine in an amount of 1.0 ml (7.3 mmol) were added into 10 ml of chloroform solution of the above-described 1-phenyl-2-aminopropanol in an amount of 465 mg (2.48 mmol). The resulting solution was stirred for 2 hours in ice bath and added with water to discontinue the reaction. After separation of the solution, the chloroform solution was dried with anhydrous magnesium sulfate and distilled out under reduced pressure to obtain 1-phenyl-2-benzoylaminopropane in crude state. The crude product was purified by means of silica gel column chromatography (hexane:ethyl acetate=3:1) to obtain anti-isomer of 1-phenyl-2-benzoylaminopropanol in an amount of 705 mg (2.42 mmol) at a yield of 97%. The optical purity of said anti-isomer was determined by means of high performance liquid chromatography (ethanol:hexane 1:30, flow rate: 1.0 ml/min., chiralcell OJ) and was found to be 95% ee as the purity of the (1S, 2R)-isomer. The optical purity of the syn-isomer was also determined and the purity was found to be 90% ee as the purity of the (1S, 2S)-isomer.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(N(CC)CC)C.C(Cl)(Cl)Cl.[C:21]1([CH:27](O)[CH:28]([NH2:30])[CH3:29])[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1>O>[C:21]1([CH2:27][CH:28]([NH:30][C:1](=[O:8])[C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH3:29])[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
10 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(C(C)N)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 2 hours in ice bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
After separation of the solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the chloroform solution was dried with anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled out under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CC=C1)CC(C)NC(C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.